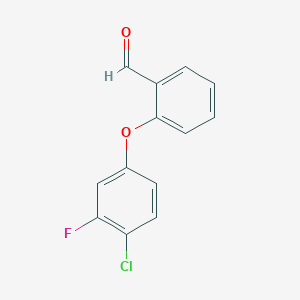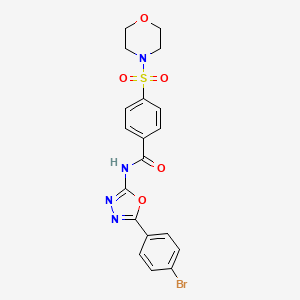
7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Utility of Thiophene Derivatives in Synthesis
Thiophene derivatives have been explored for their utility in synthesizing a variety of compounds. For example, the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives using thiophene-2-carbonyl isothiocyanate has been investigated. These compounds showed promising antitumor and antimicrobial activities, indicating the potential of thiophene derivatives in developing new pharmaceuticals (Nassar, Attallah, & Hemdan, 2018).
Antimicrobial and Antitumor Activities
Research on derivatives of thiophene, such as those involving benzothiazole and phosphoramidate groups, has demonstrated significant antimicrobial activities. These studies highlight the potential for such compounds in treating bacterial and fungal infections, with some derivatives showing promising inhibitory activities against various bacterial strains and fungi (Reddy et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Further research has focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These studies suggest the versatility of thiophene derivatives in synthesizing compounds with potential applications in antimicrobial therapies (Darwish et al., 2014).
Anticonvulsant Agents
Compounds incorporating thiophene and thiazepane structures have also been explored for their anticonvulsant activities. A study on 9H, 10H, 3-[N- 4 methyl -2-benzamido thiophen 3-yl carbonyl amino [2-(2'-phenyl 1'- ethylenyl)] 10-(aryl) thiazolidino [4, 5-b] 1, 5 benzodiazepines demonstrated significant anticonvulsant activity, suggesting the therapeutic potential of these compounds in epilepsy treatment (Ghogare et al., 2010).
Eigenschaften
IUPAC Name |
7-phenyl-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S3/c17-21(18,15-7-4-11-20-15)16-9-8-14(19-12-10-16)13-5-2-1-3-6-13/h1-7,11,14H,8-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCUHXMUUONNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

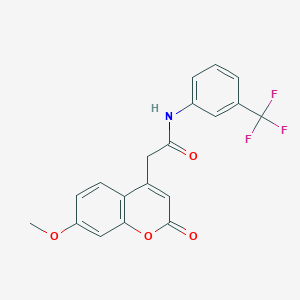
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
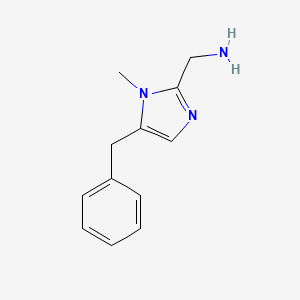
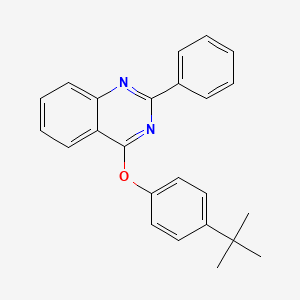
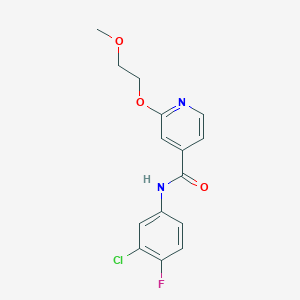
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)
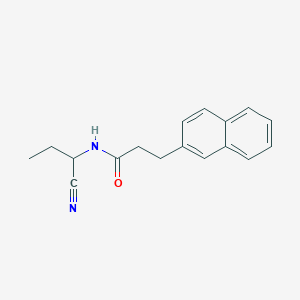
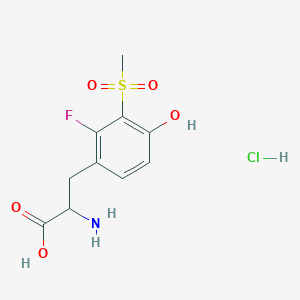

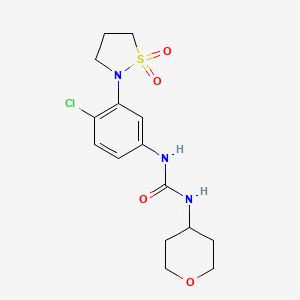
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
